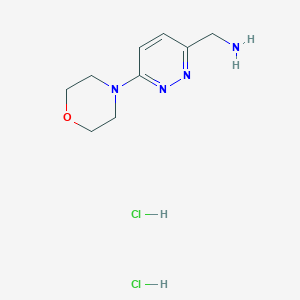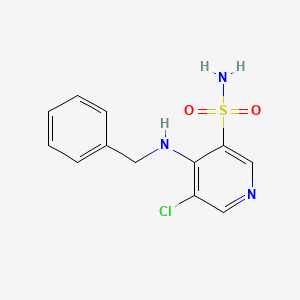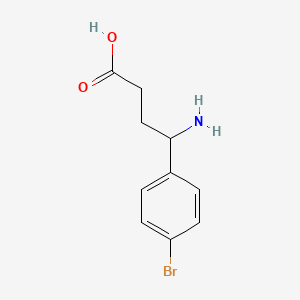
(2-Chloro-3-fluoro-4-iodophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-3-fluoro-4-iodophenyl)methanamine is an organic compound with the molecular formula C7H6ClFIN It is characterized by the presence of chloro, fluoro, and iodo substituents on a benzene ring, along with a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-4-iodophenyl)methanamine typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by amination. For instance, starting with a suitable benzene precursor, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to introduce the respective halogens.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, distillation, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chloro-3-fluoro-4-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce imines .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-3-fluoro-4-iodophenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2-Chloro-3-fluoro-4-iodophenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of halogens can enhance its binding affinity to biological receptors, leading to various biological effects. For instance, the compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with target proteins .
Vergleich Mit ähnlichen Verbindungen
- (3-Chloro-2-fluorophenyl)methanamine
- (4-Chlorophenyl)(3-iodophenyl)methanamine hydrochloride
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Comparison: Compared to these similar compounds, (2-Chloro-3-fluoro-4-iodophenyl)methanamine is unique due to the specific arrangement of halogens and the methanamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H6ClFIN |
|---|---|
Molekulargewicht |
285.48 g/mol |
IUPAC-Name |
(2-chloro-3-fluoro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6ClFIN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2 |
InChI-Schlüssel |
MCSPMWUICNYKHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CN)Cl)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B11819451.png)
![N-[1-(propoxyimino)-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine](/img/structure/B11819452.png)

![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B11819468.png)

![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)


![1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate](/img/structure/B11819504.png)


![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)
